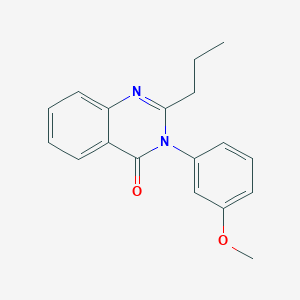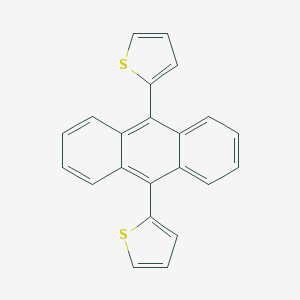
3-(3-methoxyphenyl)-2-propylquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-methoxyphenyl)-2-propylquinazolin-4(3H)-one, also known as MPQ, is a synthetic compound that belongs to the quinazolinone family. MPQ has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research.
作用機序
The mechanism of action of 3-(3-methoxyphenyl)-2-propylquinazolin-4(3H)-one involves its interaction with various enzymes and receptors in the body. 3-(3-methoxyphenyl)-2-propylquinazolin-4(3H)-one inhibits the activity of acetylcholinesterase and monoamine oxidase-B, which leads to an increase in the levels of acetylcholine and dopamine, respectively. 3-(3-methoxyphenyl)-2-propylquinazolin-4(3H)-one also interacts with the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling, oxidative stress, and apoptosis.
Biochemical and Physiological Effects:
3-(3-methoxyphenyl)-2-propylquinazolin-4(3H)-one has been shown to have various biochemical and physiological effects in the body. In animal studies, 3-(3-methoxyphenyl)-2-propylquinazolin-4(3H)-one has been shown to improve memory and learning, reduce anxiety and depression-like behaviors, and improve motor function. 3-(3-methoxyphenyl)-2-propylquinazolin-4(3H)-one has also been shown to reduce oxidative stress and inflammation in the brain and other tissues. In cancer research, 3-(3-methoxyphenyl)-2-propylquinazolin-4(3H)-one has been shown to induce apoptosis and inhibit angiogenesis, which are important processes for cancer cell growth and survival.
実験室実験の利点と制限
One advantage of using 3-(3-methoxyphenyl)-2-propylquinazolin-4(3H)-one in lab experiments is its specificity for certain enzymes and receptors, which allows for targeted effects. 3-(3-methoxyphenyl)-2-propylquinazolin-4(3H)-one is also relatively easy to synthesize and has a high purity level. However, one limitation of using 3-(3-methoxyphenyl)-2-propylquinazolin-4(3H)-one in lab experiments is its potential toxicity and side effects, which may vary depending on the dose and duration of treatment.
将来の方向性
There are several future directions for 3-(3-methoxyphenyl)-2-propylquinazolin-4(3H)-one research, including the development of more potent and selective 3-(3-methoxyphenyl)-2-propylquinazolin-4(3H)-one analogs, the investigation of 3-(3-methoxyphenyl)-2-propylquinazolin-4(3H)-one's effects on other diseases and conditions, and the exploration of 3-(3-methoxyphenyl)-2-propylquinazolin-4(3H)-one's potential as a therapeutic agent in clinical trials. Additionally, further studies are needed to determine the optimal dose and duration of 3-(3-methoxyphenyl)-2-propylquinazolin-4(3H)-one treatment, as well as its potential side effects and toxicity.
合成法
3-(3-methoxyphenyl)-2-propylquinazolin-4(3H)-one can be synthesized using a variety of methods, including the reaction of 3-methoxybenzaldehyde with propylamine and anthranilic acid, followed by cyclization with acetic anhydride. Another method involves the reaction of 3-methoxybenzaldehyde with propylamine and 2-aminobenzoic acid, followed by cyclization with phosphorus oxychloride. The yield of 3-(3-methoxyphenyl)-2-propylquinazolin-4(3H)-one varies depending on the synthesis method used.
科学的研究の応用
3-(3-methoxyphenyl)-2-propylquinazolin-4(3H)-one has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. In Alzheimer's disease, 3-(3-methoxyphenyl)-2-propylquinazolin-4(3H)-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is important for memory and learning. In Parkinson's disease, 3-(3-methoxyphenyl)-2-propylquinazolin-4(3H)-one has been shown to inhibit the activity of monoamine oxidase-B, an enzyme that breaks down dopamine, which is important for movement control. In cancer research, 3-(3-methoxyphenyl)-2-propylquinazolin-4(3H)-one has been shown to inhibit the growth and proliferation of cancer cells, including breast cancer, colon cancer, and lung cancer.
特性
分子式 |
C18H18N2O2 |
|---|---|
分子量 |
294.3 g/mol |
IUPAC名 |
3-(3-methoxyphenyl)-2-propylquinazolin-4-one |
InChI |
InChI=1S/C18H18N2O2/c1-3-7-17-19-16-11-5-4-10-15(16)18(21)20(17)13-8-6-9-14(12-13)22-2/h4-6,8-12H,3,7H2,1-2H3 |
InChIキー |
MAPVNYZODLMMEJ-UHFFFAOYSA-N |
SMILES |
CCCC1=NC2=CC=CC=C2C(=O)N1C3=CC(=CC=C3)OC |
正規SMILES |
CCCC1=NC2=CC=CC=C2C(=O)N1C3=CC(=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Phenyl-5,6,7,8-tetrafluoroisoxazolo[5,4-b]quinoline](/img/structure/B290158.png)
![5,6,7,8-Tetrafluoro-3-methylisoxazolo[5,4-b]quinoline](/img/structure/B290159.png)
![5,6,7,8-tetrafluoro-1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B290161.png)
![5,6,7,8-tetrafluoro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B290162.png)
![methyl 8-phenyl-8H-thieno[2,3-b]indole-2-carboxylate](/img/structure/B290164.png)
![dimethyl 7-phenyl-7H-dithieno[2,3-b:3,2-d]pyrrole-2,5-dicarboxylate](/img/structure/B290165.png)
![Dimethyl 7-[(4-methoxyphenyl)methyl]-5,9-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraene-4,10-dicarboxylate](/img/structure/B290166.png)
![3,6-Bis(3,5-dimethoxyphenyl)-2,5-dihexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B290167.png)
![1,5-Bis{2-[(2-methoxyethyl)sulfanyl]ethoxy}naphthalene](/img/structure/B290169.png)
![Methyl {[2-(4-{2-[(2-methoxy-2-oxoethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetate](/img/structure/B290174.png)



